Triphenyltridecylphosphonium Bromide
Overview
Description
Triphenyltridecylphosphonium Bromide is a Wittig reagent . It has a CAS Number of 13266-02-9 and a molecular weight of 525.54 . The molecular formula is C31H42BrP .
Physical And Chemical Properties Analysis
Triphenyltridecylphosphonium Bromide is a solid at room temperature . It is soluble in dichloromethane . No other specific physical or chemical properties were found in the search results.Scientific Research Applications
Catalyst in Desulfurization Process
Triphenyltridecylphosphonium Bromide has been used as an effective catalyst in the ultrasound-assisted extractive/oxidative desulfurization process . It acts as a reaction-induced self-separation catalyst, aiding in the removal of sulfur from model oil . The process follows pseudo-first-order reaction kinetics .
Extractant in Desulfurization
Apart from being a catalyst, this compound also serves as an extractant in the desulfurization process . It helps in the extraction of sulfur compounds from the oil, contributing to the overall efficiency of the desulfurization process .
Application in Photonics Technology
The crystal growth of bulk multiple-phenyl phosphorus-centered crystals, which includes Triphenyltridecylphosphonium Bromide, may expand their applications in photonics technology . These crystals show excellent transparent properties in the near-IR region .
Raman Scattering Applications
Large Raman shifts and strong Raman scattering intensity indicate that Triphenyltridecylphosphonium Bromide is a potential candidate in Raman-scattering-based nonlinearity applications .
Reactant in Organic Synthesis
Multiple-phenyl phosphorus-centered compounds, including Triphenyltridecylphosphonium Bromide, have been widely studied and utilized as active reactants in organic syntheses .
Pharmaceutical Intermediates
These compounds have also found applications as pharmaceutical intermediates , playing a crucial role in the synthesis of various pharmaceutical products .
Mechanism of Action
Target of Action
Triphenyltridecylphosphonium Bromide is a phosphonium-based ionic liquid (PIL) that has been used as a catalyst and extractant . Its primary target is sulfur compounds present in model oil (MO), where it acts as a reaction-induced self-separation catalyst .
Mode of Action
The compound interacts with its targets (sulfur compounds) in the presence of an oxidant, leading to the removal of sulfur from the model oil . The interaction energy between Triphenyltridecylphosphonium Bromide and sulfur compounds has been examined using Density Functional Theory .
Result of Action
The primary result of Triphenyltridecylphosphonium Bromide’s action is the removal of sulfur from model oil . The oxidation reactivity and selectivity of various sulfur substrates were observed to be in the following order: DBT > BT > TH > 3-MT . The compound was found to be effective in removing dibenzothiophene (DBT) from model oil, with the removal rate remaining constant across various initial sulfur contents .
Action Environment
The action of Triphenyltridecylphosphonium Bromide is influenced by several environmental factors, including the oxidant to sulfur molar ratio (n(O/S)), mass ratio of model oil to ionic liquid (m(MO/IL)), sonication time, and temperature . These factors were observed to determine the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by the compound .
properties
IUPAC Name |
triphenyl(tridecyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPHHAYGJJBHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyltridecylphosphonium Bromide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.